molecular formula C24H19BrN2O3S B11505834 N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11505834
M. Wt: 495.4 g/mol
InChI Key: FPRKNOGIRBHAFH-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps. One common method starts with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound. This is followed by Thorpe-Ziegler cyclization to produce 3-aminothieno[2,3-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide apart is its unique thieno[2,3-b]pyridine core, which can confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C24H19BrN2O3S

Molecular Weight

495.4 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C24H19BrN2O3S/c1-14-12-17(13-30-2)19-20(27-23(29)16-6-4-3-5-7-16)22(31-24(19)26-14)21(28)15-8-10-18(25)11-9-15/h3-12H,13H2,1-2H3,(H,27,29)

InChI Key

FPRKNOGIRBHAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

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